- Piperidinyl pyrrolidinyl methanone compounds as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with aspartic protease activity, World Intellectual Property Organization, , ,
Cas no 96567-93-0 (1-Benzyl-3-methylpyrrolidin-3-ol)
96567-93-0 structure
Product Name:1-Benzyl-3-methylpyrrolidin-3-ol
Número CAS:96567-93-0
MF:C12H17NO
Megavatios:191.269483327866
MDL:MFCD11100985
CID:797012
PubChem ID:18629648
Update Time:2024-10-25
1-Benzyl-3-methylpyrrolidin-3-ol Propiedades químicas y físicas
Nombre e identificación
-
- 1-Benzyl-3-methylpyrrolidin-3-ol
- 1-Benyl-3-methylpyrrolidin-3-ol
- 3-Pyrrolidinol, 3-methyl-1-(phenylmethyl)-
- 3-Methyl-1-(phenylmethyl)-3-pyrrolidinol (ACI)
- 1-Benzyl-3-hydroxy-3-methylpyrrolidine
- racemic 3-methyl-1-(phenylmethyl)-3-pyrrolidinol
- CS-0055108
- AKOS006306890
- EN300-98665
- SSWHTEXLCLEUBQ-UHFFFAOYSA-N
- DB-013790
- (+/-)1-benzyl-3-methylpyrrolidin-3-ol
- 1-benzyl-3-methyl-pyrrolidin-3-ol
- AB92133
- SY097841
- Benzyl-3-methyl-pyrrolidin-3-ol
- DTXSID70595291
- 1-Benzyl-3-Methylpyrrolidine-3-ol
- MFCD11100985
- WDA56793
- SCHEMBL951796
- 96567-93-0
-
- MDL: MFCD11100985
- Renchi: 1S/C12H17NO/c1-12(14)7-8-13(10-12)9-11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3
- Clave inchi: SSWHTEXLCLEUBQ-UHFFFAOYSA-N
- Sonrisas: OC1(CCN(CC2C=CC=CC=2)C1)C
Atributos calculados
- Calidad precisa: 191.13100
- Masa isotópica única: 191.131014166g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 2
- Complejidad: 189
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.5
- Superficie del Polo topológico: 23.5Ų
Propiedades experimentales
- PSA: 23.47000
- Logp: 1.58120
1-Benzyl-3-methylpyrrolidin-3-ol Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Benzyl-3-methylpyrrolidin-3-ol PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109005141-1g |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 95% | 1g |
$336.96 | 2023-08-31 | |
| Alichem | A109005141-5g |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 95% | 5g |
$896.88 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P178577-1g |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 97% | 1g |
¥362.90 | 2023-09-01 | |
| Chemenu | CM198061-5g |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 95% | 5g |
$830 | 2021-08-05 | |
| TRC | B535293-50mg |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B535293-100mg |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B535293-500mg |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 500mg |
$ 80.00 | 2022-06-07 | ||
| Fluorochem | 220935-10g |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 95% | 10g |
£236.00 | 2022-03-01 | |
| Fluorochem | 220935-25g |
1-Benzyl-3-methylpyrrolidin-3-ol |
96567-93-0 | 95% | 25g |
£405.00 | 2022-03-01 | |
| abcr | AB460992-100g |
1-Benzyl-3-methylpyrrolidin-3-ol, 95%; . |
96567-93-0 | 95% | 100g |
€1336.70 | 2025-04-14 |
1-Benzyl-3-methylpyrrolidin-3-ol Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; rt → -70 °C; 2 min, -70 °C; -70 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; -20 °C; -20 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Triazolopyridine compounds as PIM kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 0 °C
Referencia
- Pharmacophore modal-based design and synthesis of new structure small molecule CCR2 inhibitors, Huaxue Xuebao, 2015, 73(7), 679-684
Métodos de producción 4
Condiciones de reacción
Referencia
- Preparation of substituted pyrazole derivatives for use as CCR-2 and CCR-5 receptor antagonists, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 3 h, -20 °C; -20 °C → 0 °C
Referencia
- Preparation of 1-(hetero)aryl-3-amino-pyrrolidine derivatives as mGluR3 receptor antagonists, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
Referencia
- On the Ritter reaction of cyclic hydroxyamines: synthesis of conformationally-restricted reduced amide dipeptide isosteres, Tetrahedron Letters, 1996, 37(8), 1297-300
Métodos de producción 7
Condiciones de reacción
Referencia
- 1,8-Naphthyridine derivatives, European Patent Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; rt → -70 °C; 2 min, -70 °C; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Acylpiperidine compounds as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with aspartic protease activity, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 3 h, -20 °C
Referencia
- 1,4-Dihydropyridine-3,5-dicarboxylate derivatives as calcium channel blockers and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Discovery of Fragment-Derived Small Molecules for in Vivo Inhibition of Ketohexokinase (KHK), Journal of Medicinal Chemistry, 2017, 60(18), 7835-7849
Métodos de producción 11
Condiciones de reacción
1.1 Solvents: Diethyl ether , Toluene , Tetrahydrofuran ; 1.5 h, 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- [(Pyrimidinylhydrazino)-3-oxopropyl]hydroxyformamide derivatives as bacterial peptide deformylase inhibitors and preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 40 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Aminopyrimidine derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; rt → -70 °C; 5 min, -70 °C; -70 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Preparation of adamantylpyrrolidinecarboxylate derivatives and analogs for use as 11-beta-hydroxysteroid dehydrogenase 1 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Water Solvents: Diethyl ether
1.2 Reagents: Water Solvents: Diethyl ether
Referencia
- Preparation of quinolinecarboxyamide derivatives for use in the treatment of inflammatory diseases, World Intellectual Property Organization, , ,
1-Benzyl-3-methylpyrrolidin-3-ol Raw materials
1-Benzyl-3-methylpyrrolidin-3-ol Preparation Products
1-Benzyl-3-methylpyrrolidin-3-ol Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:96567-93-0)1-Benzyl-3-methylpyrrolidin-3-ol
Número de pedido:A845612
Estado del inventario:in Stock
Cantidad:100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:06
Precio ($):669.0
Correo electrónico:sales@amadischem.com
1-Benzyl-3-methylpyrrolidin-3-ol Literatura relevante
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96567-93-0)1-Benzyl-3-methylpyrrolidin-3-ol
Pureza:99%
Cantidad:100g
Precio ($):669.0